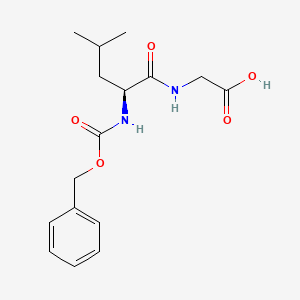

N-benzyloxycarbonyl-L-leucylglycine

Description

Significance of N-Benzyloxycarbonyl-L-leucylglycine as a Protected Dipeptide Derivative

The primary significance of this compound lies in its function as a protected dipeptide. In peptide synthesis, it is crucial to selectively block the reactive amino group of one amino acid while its carboxyl group is coupled to the amino group of another. The benzyloxycarbonyl group serves as a temporary shield for the N-terminus of the L-leucine residue, preventing it from forming unwanted side reactions. ontosight.ai This "reactivity masking" is essential for the stepwise and controlled elongation of a peptide chain. wikipedia.org

Historical Context and Evolution of the Benzyloxycarbonyl (Cbz) Protecting Group in Peptide Synthesis

The introduction of the benzyloxycarbonyl (Cbz) protecting group by Max Bergmann and Leonidas Zervas in 1932 marked a revolutionary moment in the field of peptide chemistry. wikipedia.org Prior to this, the synthesis of peptides was a formidable challenge due to the difficulty of controlling the reactions between amino acids. The Bergmann-Zervas method, which utilized benzyl (B1604629) chloroformate to introduce the Cbz group, provided the first reliable and systematic approach for controlled peptide synthesis. wikipedia.org This breakthrough essentially launched the modern era of synthetic peptide chemistry. wikipedia.org

For two decades, the Cbz group was the dominant protecting group used worldwide in peptide synthesis. wikipedia.org Its success was due to its ability to be introduced efficiently and, crucially, to be removed under relatively mild conditions that did not damage the newly formed peptide bonds. This process, known as hydrogenolysis (cleavage by hydrogen gas in the presence of a catalyst), allowed for the selective deprotection of the N-terminus, enabling the peptide chain to be extended. While other protecting groups like t-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) have since become more widespread, particularly in solid-phase synthesis, the Cbz group remains a cornerstone of peptide chemistry and is still utilized in various synthetic applications. peptide.com

Overview of Research Trajectories and Academic Interests in this compound

Academic interest in this compound is primarily centered on its utility as a building block in the synthesis of more complex peptides and proteins. ontosight.ai Researchers utilize this dipeptide in the construction of biologically active peptides for a wide range of studies. ontosight.ai The incorporation of the leucyl-glycine motif can be significant, as leucine (B10760876) is a branched-chain amino acid that plays a role in protein structure and metabolism, while glycine (B1666218) provides conformational flexibility to the peptide backbone. ontosight.ai

Specific research applications include:

Enzyme Substrate and Inhibitor Studies: Protected dipeptides like this compound can be used to synthesize substrates for proteases, the enzymes that break down proteins. By studying how these enzymes cleave the dipeptide, researchers can gain insights into their mechanism of action. Furthermore, modifications of this dipeptide can lead to the development of enzyme inhibitors, which are valuable tools for studying biological pathways and have potential as therapeutic agents.

Solid-Phase Peptide Synthesis (SPPS): While the Cbz group is more traditionally associated with solution-phase synthesis, it and its derivatives have been adapted for use in SPPS. ontosight.aipeptide.com this compound can be used as a building block in SPPS to create specific peptide sequences. ontosight.ai

Development of Novel Synthetic Methodologies: Researchers continue to explore new ways to utilize protected dipeptides to improve the efficiency and scope of peptide synthesis. This includes investigating new coupling reagents and deprotection strategies.

Properties

IUPAC Name |

2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O5/c1-11(2)8-13(15(21)17-9-14(19)20)18-16(22)23-10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,17,21)(H,18,22)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJNQRRCNDSQTQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2706-38-9 | |

| Record name | N-(N-((Phenylmethoxy)carbonyl)-L-leucyl)glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002706389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC333759 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333759 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies and Strategies for N Benzyloxycarbonyl L Leucylglycine and Analogous Protected Peptides

Solution-Phase Peptide Synthesis Approaches

Solution-phase peptide synthesis (SPPS) offers a versatile platform for the construction of peptides. In the context of N-benzyloxycarbonyl-L-leucylglycine, this involves the coupling of an N-terminally protected leucine (B10760876) derivative with a C-terminally protected glycine (B1666218).

Mixed Anhydride (B1165640) Methods in Benzyloxycarbonyl-Peptide Formation

The mixed anhydride method is a widely utilized and cost-effective approach for forming peptide bonds. highfine.com This technique involves the activation of the carboxylic acid of an N-protected amino acid, in this case, N-benzyloxycarbonyl-L-leucine (Z-Leu), by forming a mixed anhydride with another acid, typically a carbonic acid derivative. highfine.comnih.gov

The formation of a mixed anhydride proceeds by reacting the N-protected amino acid with an acyl halide, such as a chloroformate, in the presence of a tertiary amine base. highfine.comcdnsciencepub.com The base deprotonates the carboxylic acid, and the resulting carboxylate anion attacks the electrophilic carbonyl carbon of the chloroformate, displacing the chloride and forming the mixed anhydride. This activated intermediate is then susceptible to nucleophilic attack by the amino group of the incoming amino acid ester (e.g., glycine ethyl ester).

A critical aspect of this method is the regioselectivity of the nucleophilic attack on the mixed anhydride. Ideally, the attack occurs at the carbonyl group of the activated amino acid, leading to the desired peptide bond. However, a competing reaction can occur where the nucleophile attacks the carbonate carbonyl, resulting in the formation of a urethane (B1682113) byproduct. researchgate.netcdnsciencepub.com The choice of the activating agent and reaction conditions can influence the extent of this side reaction. highfine.comcdnsciencepub.com For instance, anhydrides formed with acids that are sterically hindered or have higher electron density on the carboxyl carbon can suppress this unwanted reaction. highfine.com

The stability of the mixed anhydride is also a key consideration. Decomposition can occur, primarily through cyclization to form a 2-alkoxy-5(4H)-oxazolone, which can then lead to other byproducts like symmetrical anhydrides. cdnsciencepub.comresearchgate.net The rate of this cyclization is influenced by the structure of the alcohol part of the chloroformate. cdnsciencepub.com

Both pivaloyl chloride (trimethylacetyl chloride) and ethyl chloroformate are commonly used reagents for generating mixed anhydrides in peptide synthesis. google.comthieme-connect.de

Pivaloyl Chloride: Mixed anhydrides derived from pivaloyl chloride are often favored, particularly when coupling sterically hindered amino acids. thieme-connect.de The bulky pivaloyl group can enhance the regioselectivity of the nucleophilic attack, directing it towards the desired amino acid carbonyl. highfine.com The synthesis of various benzyloxycarbonyl-protected peptides, such as benzyloxycarbonyl-α-methylalanyl-α-methylalanine methyl ester, has been successfully achieved using pivaloyl chloride. google.com

Ethyl Chloroformate: The use of ethyl chloroformate to form mixed carbonic anhydrides is a classic and widely applied method. highfine.comresearchgate.net Reacting the triethylamine (B128534) salt of an acyl amino acid with ethyl chloroformate can lead to high yields of the desired peptide. highfine.com However, the potential for urethane formation as a side reaction exists, especially with hindered amino acids. researchgate.netcdnsciencepub.com

| Activating Agent | Common Base | Key Advantages | Potential Side Reactions |

| Pivaloyl Chloride | Triethylamine, N-Methylmorpholine | Good for hindered amino acids, often high yields. google.comthieme-connect.de | Disproportionation to symmetrical anhydrides. google.com |

| Ethyl Chloroformate | Triethylamine, N-Methylpiperidine | Widely used, cost-effective. highfine.com | Urethane formation, especially with hindered residues. researchgate.netcdnsciencepub.com |

Active Ester Methods for Peptide Coupling

The active ester method is another cornerstone of peptide synthesis, known for its ability to minimize racemization. dntb.gov.uarsc.org This approach involves converting the carboxylic acid of the N-protected amino acid into a more reactive "active ester." This pre-activated species can then be isolated and reacted with the amino component in a separate step.

Commonly used activating agents to form active esters include N-hydroxysuccinimide (NHS), which forms OSu esters, and pentafluorophenol, which forms OPfp esters. bachem.com These esters are stable enough to be purified but sufficiently reactive to couple with the amino group of the second amino acid under mild conditions. bachem.com For example, N-benzyloxycarbonylamino acid active esters can be reacted with amino acid ester hydrobromides in the presence of a tertiary base to form the peptide bond. sci-hub.se The use of pre-formed active esters, which can be purified before the coupling step, reduces the risk of side reactions and racemization that can occur with in-situ activation methods. bachem.com

Racemization Control During Benzyloxycarbonyl-Mediated Peptide Coupling

A significant challenge in peptide synthesis is the prevention of racemization, the loss of stereochemical integrity at the chiral α-carbon of the amino acid. highfine.com The benzyloxycarbonyl (Z) protecting group, being a urethane-type protection, generally suppresses racemization by disfavoring the formation of oxazolone (B7731731) intermediates, which are a primary pathway for racemization. rsc.org

The susceptibility of an activated amino acid to racemization is influenced by several factors, including the nature of the amino acid side chain, the solvent, and the coupling method. nih.gov Model systems are frequently employed to quantify the extent of racemization under different conditions. rsc.orgacs.org

One common mechanism for racemization involves the formation of an oxazolinone (azlactone) intermediate. rsc.org However, with urethane-type protecting groups like benzyloxycarbonyl, this pathway is less favorable. rsc.org Another mechanism is the direct enolization of the activated carboxylic acid, facilitated by a base. highfine.com

Studies using model peptides have shown that the degree of racemization can vary significantly. For instance, in the coupling of N-benzyloxycarbonylglycyl-L-X with a lysine (B10760008) derivative, the order of susceptibility to racemization for the amino acid X was found to depend on the polarity of the solvent. nih.gov In polar solvents, isoleucine and valine were the most prone to racemization. nih.gov The addition of certain additives, such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS), to carbodiimide-mediated couplings can significantly suppress racemization. nih.govpeptide.com

Optimization of Reaction Conditions for Stereochemical Purity

Maintaining the stereochemical integrity of the chiral centers in amino acids is paramount during peptide synthesis. Racemization, the loss of stereochemical purity, can lead to the formation of diastereomeric peptides with significantly different biological activities. Several factors can influence the degree of racemization during the coupling of N-benzyloxycarbonyl-L-leucine with glycine.

Key factors that require optimization to ensure high stereochemical purity include:

Coupling Reagents: The choice of coupling reagent is critical. While carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) are effective, they can sometimes lead to racemization. wikipedia.org The addition of additives such as 1-hydroxybenzotriazole (HOBt) can suppress this side reaction. nih.gov

Solvent: The polarity of the solvent can impact the reaction rate and the stability of reactive intermediates, thereby influencing racemization. Dichloromethane (B109758) is a commonly used solvent in such reactions. organic-chemistry.org

Temperature: Lowering the reaction temperature can often minimize racemization by reducing the rate of the side reactions that lead to loss of stereochemical purity.

Base: The type and stoichiometry of the base used to neutralize the reaction mixture can also play a role. Hindered or non-nucleophilic bases are often preferred.

Research has shown that the use of methanesulfonyl chloride and N-methylimidazole in dichloromethane provides a mild and efficient method for coupling N-Cbz-protected amino acids with arylamines, yielding the corresponding amides with high yields and without racemization. organic-chemistry.org

| Factor | Condition | Impact on Stereochemical Purity |

| Coupling Reagent | DCC with HOBt | Minimizes racemization |

| Solvent | Dichloromethane | Provides a suitable reaction medium |

| Temperature | Low temperature | Reduces the rate of racemization |

| Base | Hindered tertiary amines | Can reduce base-catalyzed side reactions |

Table 1: Key Factors for Optimizing Stereochemical Purity

Ammonolysis Procedures for Amide Bond Formation

Ammonolysis, the reaction with ammonia (B1221849) or an amine to form an amide, is a fundamental step in peptide synthesis. researchgate.net In the context of this compound synthesis, this typically involves the reaction of an activated form of N-benzyloxycarbonyl-L-leucine with glycine or its ester. The direct condensation of a carboxylic acid and an amine to form a peptide bond is thermodynamically unfavorable under normal conditions. researchgate.net Therefore, the carboxylic acid group of the N-protected leucine must first be "activated."

Common activation methods include:

Active Esters: The formation of active esters, which are then susceptible to nucleophilic attack by the amino group of glycine.

Carbodiimides: The use of coupling reagents like DCC to form a highly reactive O-acylisourea intermediate. wikipedia.org

The subsequent aminolysis of this activated intermediate by glycine or a glycine derivative leads to the formation of the desired peptide bond in this compound.

Sustainable Synthesis Approaches Utilizing Benzyloxycarbonyl Protecting Groups

While the benzyloxycarbonyl group is highly effective, traditional methods for its removal often involve catalytic hydrogenolysis with palladium on carbon (Pd/C), which can have environmental and safety concerns. highfine.comorganic-chemistry.org This has spurred the development of more sustainable or "green" synthetic methodologies.

Recent advancements in this area include:

In-situ Catalyst Preparation: A method for the in-situ preparation of an active Pd/C catalyst from palladium acetate (B1210297) and charcoal in methanol (B129727) offers a more reproducible and efficient protocol for hydrogenolysis under mild conditions, with low catalyst loading and minimal palladium residue in the final product. organic-chemistry.org

Alternative Deprotection Reagents: The use of aluminum chloride (AlCl3) in a fluorinated solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) provides a cost-effective and scalable method for Cbz deprotection at room temperature with good functional group tolerance. organic-chemistry.org

Nucleophilic Deprotection: A protocol using 2-mercaptoethanol (B42355) in the presence of potassium phosphate (B84403) in N,N-dimethylacetamide at 75 °C allows for the deprotection of Cbz groups under conditions that are milder than traditional hydrogenolysis or strong acid cleavage, especially for substrates with sensitive functionalities. organic-chemistry.org

Integration of Benzyloxycarbonyl Chemistry with Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) has largely replaced solution-phase methods for the synthesis of peptides in research settings due to its efficiency and amenability to automation. wikipedia.orgbeilstein-journals.org The integration of the benzyloxycarbonyl protecting group into SPPS workflows requires careful consideration of its compatibility with the solid support and other protecting groups used in the synthesis.

Compatibility of Benzyloxycarbonyl Protecting Group with SPPS Resins and Linkers

The Cbz group is generally considered compatible with the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy in SPPS. acs.org However, its stability towards the reagents used for cleavage from the resin must be evaluated. The Cbz group is labile to strong acids like hydrofluoric acid (HF) or hydrogen bromide (HBr) in acetic acid, which are used in Boc (tert-butyloxycarbonyl) chemistry. bachem.comhighfine.com

Resin and Linker Choice: The choice of resin and linker is crucial. For instance, the Wang resin is commonly used in Fmoc-SPPS, and the peptide is typically cleaved from this resin using a strong acid cocktail, often containing 95% trifluoroacetic acid (TFA). researchgate.netnih.gov While the Cbz group is generally stable to the piperidine (B6355638) used for Fmoc deprotection, its stability to the final TFA cleavage step can be a concern. wikipedia.orgresearchgate.net Research suggests that the Cbz group may not be entirely stable to 95% TFA. researchgate.net

Orthogonality: The Cbz group is considered orthogonal to the Fmoc group, meaning one can be removed without affecting the other. researchgate.net This allows for its use in specific situations, such as protecting the N-terminus of the final peptide while other acid-labile side-chain protecting groups are removed.

| Resin/Linker Type | Compatibility with Cbz Group | Cleavage Conditions |

| Wang Resin | Compatible with Fmoc chemistry, but Cbz stability during final TFA cleavage can be an issue. | 95% TFA |

| 2-Chlorotrityl Chloride (2-CTC) Resin | Allows for cleavage under milder acidic conditions, potentially preserving the Cbz group. | Dilute TFA |

| Safety-Catch Linkers | Stable during synthesis and activated for cleavage under specific conditions, offering greater flexibility. nih.gov | Varies depending on the linker |

Table 2: Compatibility of Cbz Group with Common SPPS Resins and Linkers

Strategies for Selective Deprotection in Hybrid Synthetic Schemes

Hybrid synthetic schemes combine elements of both solid-phase and solution-phase synthesis. dntb.gov.ua In such strategies, a protected peptide fragment can be synthesized on a solid support, cleaved while still retaining certain protecting groups, and then used in a subsequent solution-phase coupling reaction.

The selective deprotection of the Cbz group is a key aspect of these hybrid approaches. acs.org The orthogonality of the Cbz group to other protecting groups like Fmoc and some acid-labile side-chain protecting groups is advantageous here. highfine.comacs.org For example, a peptide can be synthesized on a resin using Fmoc chemistry, with the N-terminal amino acid protected with a Cbz group. The Fmoc groups are removed with piperidine during the synthesis. The final peptide can then be cleaved from the resin under conditions that leave the N-terminal Cbz group and other compatible side-chain protecting groups intact. This Cbz-protected peptide fragment can then be used in a subsequent solution-phase coupling. acs.org

Enzyme-Mediated Synthesis of Peptides Involving N-Benzyloxycarbonyl-Protected Precursors

The use of enzymes as catalysts in peptide synthesis offers several advantages, including high stereospecificity and mild reaction conditions. nih.gov Enzymes like proteases can be used to catalyze the formation of peptide bonds, often in a reverse of their natural hydrolytic function.

In this context, N-benzyloxycarbonyl-protected amino acids or peptides can serve as substrates for enzyme-mediated coupling reactions. For example, N-benzyloxycarbonyl derivatives of amino acids have been successfully coupled with other amino acid esters using enzymes like trypsin. nih.gov The enzyme recognizes the specific amino acid residues and facilitates the formation of the peptide bond.

The benzyloxycarbonyl group can also be part of a strategy for reversible protection of carboxyl groups, where enzymes are used for both the coupling and subsequent deprotection steps. nih.gov This highlights the versatility of the Cbz group in biocatalytic peptide synthesis.

Role in Peptide Chemistry and Biomolecular Construction

A Key Intermediate for Complex Peptide Synthesis

The controlled, stepwise assembly of amino acids into a defined sequence is the cornerstone of peptide synthesis. N-benzyloxycarbonyl-L-leucylglycine serves as a crucial building block in this process, enabling the elongation of peptide chains with precision.

Crafting Biologically Active Peptide Analogues

The synthesis of analogues of naturally occurring peptides is a vital strategy in medicinal chemistry to develop new therapeutics with improved properties. This compound has been instrumental in the synthesis of analogues of oxytocin (B344502), a hormone with crucial roles in social bonding and childbirth. oup.comresearchgate.netnih.gov

In the quest for more stable and selective oxytocin analogues, researchers have replaced the labile disulfide bond with a more robust lactam bridge. researchgate.netnih.gov This modification has been shown to increase the in vitro serum stability of oxytocin from a mere 1.4 minutes to over 25 minutes. researchgate.net The synthesis of these complex cyclic peptides often involves a step-by-step elongation process where benzyloxycarbonyl-protected amino acids, including derivatives of this compound, are sequentially added to a growing peptide chain. oup.comresearchgate.net This methodical approach allows for the precise construction of the desired peptide backbone before the final cyclization step.

The table below illustrates the comparative in vitro stability of native oxytocin and its lactam analogue.

| Compound | In Vitro Serum Half-Life |

| Native Oxytocin | 1.4 ± 0.6 min |

| Lactam Analogue of Oxytocin | 25.8 ± 0.9 min |

This table showcases the significant increase in stability achieved by replacing the disulfide bond with a lactam bridge in oxytocin analogues. researchgate.net

Integration into Poly-amino Acid Chains and Longer Peptides

The utility of this compound extends beyond the synthesis of specific peptide analogues to its incorporation into longer polypeptide chains and poly-amino acids. The synthesis of tetrapeptides, for instance, often involves the coupling of dipeptide fragments. nih.govmdpi.comamericanpeptidesociety.org In such strategies, a protected dipeptide like this compound can be coupled with another dipeptide to form a tetrapeptide. americanpeptidesociety.org This fragment condensation approach can be more efficient than adding amino acids one by one.

Furthermore, the principles of peptide synthesis can be extended to create poly-amino acid chains, which are polymers composed of repeating amino acid units. nih.govnih.gov While direct incorporation of the dipeptide might be less common in simple homopolymers, the fundamental reactions involving the benzyloxycarbonyl protecting group are central to the synthesis of more complex, sequence-defined polypeptides. nih.gov

The Influence of Benzyloxycarbonyl Protection on Peptide Structure and Reactivity

The benzyloxycarbonyl (Z) group is more than just a temporary shield for the amino group; its chemical nature can influence the conformation and reactivity of the peptide chain during synthesis. nih.govbachem.com

The Z group, being less sterically bulky than the commonly used tert-butoxycarbonyl (Boc) group, allows for greater conformational flexibility in the peptide backbone. nih.gov However, this flexibility can also make the peptide more susceptible to aggregation, a phenomenon where peptide chains clump together, hindering further reactions. sigmaaldrich.compeptide.com The aromatic nature of the benzyl (B1604629) ring in the Z group can lead to π-π stacking interactions between peptide chains, which can either contribute to aggregation or, in some cases, be exploited to induce specific secondary structures. nih.gov

From a reactivity standpoint, the electron-withdrawing nature of the benzyloxycarbonyl group can influence the acidity of the N-H proton and the nucleophilicity of the protected amine. These electronic effects can have subtle but significant impacts on coupling efficiencies and the potential for side reactions during peptide synthesis.

Stereochemical Integrity in Peptide Elongation

Maintaining the correct stereochemistry of each amino acid is paramount in peptide synthesis, as even a single change from an L-amino acid to a D-amino acid can dramatically alter the peptide's structure and biological activity. nih.govnih.gov The benzyloxycarbonyl protecting group plays a role in preserving the chiral integrity of the amino acid during the coupling reactions.

During peptide bond formation, there is a risk of racemization, the process where a chiral center loses its specific three-dimensional arrangement. This is particularly a concern for the activated amino acid being added to the growing peptide chain. The urethane-type protection afforded by the Z group helps to suppress racemization by reducing the acidity of the α-proton of the amino acid, making it less likely to be removed by base, a common trigger for racemization. peptide.com

However, no protecting group offers absolute protection against racemization, and careful control of reaction conditions, such as the choice of coupling reagents and the amount of base used, is crucial to ensure high stereochemical purity in the final peptide. nsf.govrsc.org Research has shown a consistent preference for heterochiral coupling in some competitive peptide synthesis scenarios, highlighting the complex interplay of stereochemical factors. rsc.org

Benzyloxycarbonyl-Protected Peptides in Material Science

The ability of peptides to self-assemble into well-ordered nanostructures has opened up exciting avenues in material science. bioforumconf.comnih.govchemisgroup.us Benzyloxycarbonyl-protected dipeptides, including this compound and its analogues, are emerging as versatile building blocks for the creation of novel biomaterials. nih.gov

The self-assembly process is driven by a combination of non-covalent interactions, including hydrogen bonding between the peptide backbones and hydrophobic and aromatic interactions involving the side chains and the protecting groups. chemisgroup.us The benzyloxycarbonyl group, with its aromatic ring, can participate in π-π stacking interactions, which can play a significant role in directing the formation of specific nanostructures such as nanofibers, nanotubes, and hydrogels. bioforumconf.comyoutube.com

These peptide-based materials have potential applications in various fields, including:

Drug delivery: Encapsulating therapeutic agents within self-assembled nanostructures. chemisgroup.us

Tissue engineering: Providing scaffolds that mimic the natural extracellular matrix to support cell growth. chemisgroup.us

Biosensors: Creating functional surfaces for the detection of specific biomolecules. nih.gov

The study of self-assembling Z-dipeptides is a burgeoning area of research, with the potential to create a new generation of smart and functional biomaterials. bioforumconf.com

Analytical Characterization and Method Development for N Benzyloxycarbonyl L Leucylglycine

Chromatographic Techniques for Analysis and Purification

Chromatography, a cornerstone of analytical chemistry, encompasses a variety of methods to separate, identify, and purify the components of a mixture. iitg.ac.in For N-Benzyloxycarbonyl-L-leucylglycine, High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Size Exclusion Chromatography (SEC) are particularly valuable.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a powerful technique that utilizes high pressure to pass a sample dissolved in a mobile phase through a column packed with a stationary phase. This allows for high-resolution separations and is widely used for the analysis of peptides.

Reversed-phase HPLC (RP-HPLC) is the most common mode of HPLC used for peptide analysis. In RP-HPLC, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar. The separation is based on the hydrophobic character of the analytes; more hydrophobic molecules are retained longer on the column.

The development of a robust RP-HPLC method for this compound involves a systematic approach to optimize separation parameters. nih.gov Method validation is then performed according to established guidelines, such as those from the International Conference on Harmonisation (ICH), to ensure the method is suitable for its intended purpose. nih.govpensoft.net Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. nih.gov

Accuracy: The closeness of the test results to the true value. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. nih.gov This includes repeatability (intra-day precision) and intermediate precision. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. nih.gov

A typical RP-HPLC method for a dipeptide derivative like this compound might utilize a C18 column and a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile. nih.govnih.gov Detection is commonly performed using a UV detector at a wavelength where the benzyloxycarbonyl group exhibits strong absorbance, such as around 225 nm. nih.gov

Table 1: Illustrative RP-HPLC Method Validation Parameters

| Parameter | Typical Acceptance Criteria | Example Finding for a Peptide Analog |

| Linearity (Correlation Coefficient, r²) | > 0.995 | 0.9986 nih.gov |

| Accuracy (% Recovery) | 80-120% | 97.91-101.11% nih.gov |

| Precision (% RSD) | < 2% | 0.28-1.92% nih.gov |

| Resolution (Rs) | > 2.0 | > 4.0 nih.gov |

| Tailing Factor (T) | < 2.0 | < 1.5 nih.gov |

This table presents example data from similar analyses to illustrate typical validation outcomes.

Achieving optimal separation in HPLC hinges on the careful selection and optimization of both the stationary and mobile phases. chromtech.comyoutube.com

Stationary Phase: The choice of stationary phase significantly impacts selectivity. researchgate.net For peptides like this compound, C18 columns are a common starting point due to their versatility. chromtech.com However, other phases like C8, phenyl, or those with embedded polar groups can offer alternative selectivities, which can be advantageous for resolving closely eluting impurities. chromtech.comresearchgate.net The particle size of the stationary phase also plays a crucial role; smaller particles generally lead to higher efficiency and better resolution, albeit at the cost of increased backpressure. researchgate.netthermofisher.com

Mobile Phase: The composition of the mobile phase, particularly the type and concentration of the organic modifier (e.g., acetonitrile, methanol) and the pH of the aqueous component, are powerful tools for optimizing selectivity and resolution. chromtech.com For instance, in RP-HPLC, decreasing the percentage of the organic solvent increases retention time. chromtech.com Using a gradient elution, where the mobile phase composition is changed over the course of the analysis, is often necessary for separating complex mixtures with components of varying polarities. researchgate.net Additives like trifluoroacetic acid (TFA) are often included in the mobile phase to improve peak shape and resolution by acting as an ion-pairing agent. lcms.cz

The optimization process often involves systematically adjusting these parameters one at a time to observe their effect on the separation. thermofisher.com Temperature is another parameter that can be adjusted; higher temperatures can lead to faster analyses and sharper peaks, but may also risk sample degradation. researchgate.netthermofisher.com

Table 2: Factors Influencing HPLC Resolution and Selectivity

| Parameter | Effect on Separation | Considerations for Optimization |

| Stationary Phase Chemistry (e.g., C18, C8, Phenyl) | Alters selectivity based on different hydrophobic and electronic interactions. chromtech.com | Screen different column chemistries to find the best separation for the target compound and its impurities. halocolumns.com |

| Particle Size | Smaller particles increase efficiency and resolution. researchgate.net | Balance resolution needs with instrument pressure limits. chromtech.com |

| Mobile Phase Organic Modifier (e.g., Acetonitrile, Methanol) | Affects retention and selectivity. chromtech.com | Test different solvents to fine-tune the separation. |

| Mobile Phase pH | Influences the ionization state of the analyte and residual silanols on the stationary phase, affecting retention and peak shape. researchgate.net | Optimize pH to achieve good peak symmetry and desired retention. |

| Gradient Slope | A shallower gradient generally improves the resolution of closely eluting peaks. | Adjust the rate of change of the mobile phase composition to optimize separation. |

| Temperature | Affects viscosity of the mobile phase and can alter selectivity. researchgate.netthermofisher.com | Control temperature to ensure reproducibility and potentially improve peak shape. researchgate.net |

While UV detection is standard, coupling HPLC with a mass spectrometer (LC-MS) provides a much higher degree of specificity and sensitivity. rsc.org LC-MS allows for the direct determination of the molecular weight of the eluting compounds, providing unambiguous identification of this compound and any impurities or degradation products. rsc.orgthermofisher.com

Modern LC-MS instruments can provide detailed structural information through tandem mass spectrometry (MS/MS). researchgate.net In a typical LC-MS/MS experiment, ions of a specific mass-to-charge ratio (m/z) corresponding to the compound of interest are selected and fragmented, and the resulting fragment ions are analyzed. nih.gov This provides a unique fragmentation pattern that can be used for definitive identification.

For peptides, electrospray ionization (ESI) is a commonly used soft ionization technique that allows the analysis of intact molecules. nih.gov The choice of mobile phase additives is critical for successful LC-MS analysis, as non-volatile buffers can interfere with the ionization process. helixchrom.com Volatile additives like formic acid or acetic acid are often preferred. lcms.cz

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of chemical reactions and for screening purposes. fishersci.comsigmaaldrich.comchemistryhall.com In TLC, a thin layer of adsorbent material, typically silica (B1680970) gel, is coated onto a flat carrier such as a glass plate or aluminum foil, serving as the stationary phase. iitg.ac.in

To monitor a reaction, small aliquots of the reaction mixture are spotted onto the TLC plate at various time points. libretexts.orgrsc.org A spot of the starting material is also applied as a reference. rochester.edu The plate is then developed in a chamber containing a suitable mobile phase (eluent). libretexts.org As the mobile phase moves up the plate by capillary action, the components of the mixture are separated based on their differential partitioning between the stationary and mobile phases. iitg.ac.in

The progress of the reaction can be visualized by observing the disappearance of the starting material spot and the appearance of a new spot corresponding to the product, this compound. libretexts.org The relative positions of the spots are characterized by their retention factor (Rf) values. By comparing the Rf value of the product spot to that of a known standard, the identity of the product can be tentatively confirmed. chemistryhall.com A "cospot," where the reaction mixture and the starting material are spotted in the same lane, can help to confirm if the starting material has been fully consumed, especially if the product and reactant have similar Rf values. rochester.edu

Table 3: General Procedure for Reaction Monitoring by TLC

| Step | Action | Purpose |

| 1. Plate Preparation | Draw a baseline with a pencil about 1 cm from the bottom of the TLC plate. iitg.ac.in | To provide a starting point for sample application. |

| 2. Spotting | Apply small spots of the starting material, the reaction mixture at different time intervals, and a cospot onto the baseline. libretexts.orgrochester.edu | To apply the samples for separation. |

| 3. Development | Place the TLC plate in a closed chamber containing a shallow pool of the eluent, ensuring the baseline is above the solvent level. libretexts.org | To allow the mobile phase to ascend the plate and separate the components. |

| 4. Visualization | After the solvent front has nearly reached the top of the plate, remove the plate and mark the solvent front. Visualize the spots, often using a UV lamp if the compounds are UV-active, or by staining. | To see the separated components. |

| 5. Analysis | Compare the spots of the reaction mixture to the starting material to determine the extent of the reaction. youtube.com | To assess the progress of the chemical transformation. |

Size Exclusion Chromatography for Oligopeptide Characterization

While this compound is a dipeptide, the synthesis of larger oligopeptides based on the leucylglycine motif has been a subject of study. nih.gov Size Exclusion Chromatography (SEC) is a valuable technique for characterizing these larger molecules. SEC separates molecules based on their size in solution. The stationary phase consists of porous beads, and larger molecules that are excluded from the pores travel a shorter path and elute first, while smaller molecules that can enter the pores travel a longer path and elute later.

SEC is particularly useful for assessing the purity of oligopeptides and detecting the presence of aggregates or fragments. It can provide information on the molecular weight distribution of a sample. While not the primary technique for a small molecule like this compound itself, it is relevant in the broader context of research involving related oligopeptides.

Advanced Research Applications and Future Directions

Contributions to the Rational Design of Peptidomimetics and Prodrugs

The structural framework of N-benzyloxycarbonyl-L-leucylglycine provides a foundational model for the rational design of peptidomimetics, which are compounds that mimic the structure and function of peptides but with improved pharmacological properties such as enhanced stability and oral bioavailability. chemrxiv.orgchemrxiv.orgrsc.org The benzyloxycarbonyl (Cbz) group, a well-established urethane-based protecting group, imparts significant hydrophobicity and steric bulk, influencing the conformational preferences of the dipeptide backbone. total-synthesis.commasterorganicchemistry.combachem.com Researchers can systematically modify the leucine (B10760876) and glycine (B1666218) residues or replace the Cbz group with other moieties to explore structure-activity relationships (SAR) and develop peptidomimetics that target specific protein-protein interactions (PPIs). chemrxiv.orgchemrxiv.orgrsc.orgnih.gov The design process often involves creating scaffolds that mimic key secondary structures of proteins, such as β-turns and α-helices, to effectively disrupt disease-related PPIs. chemrxiv.orgchemrxiv.org

In the realm of prodrug design, this compound serves as a scaffold for developing derivatives that can be enzymatically cleaved in vivo to release a parent drug. The Cbz group can be engineered for selective removal by specific enzymes, a critical aspect of targeted drug delivery. nih.gov This approach is particularly useful for improving the therapeutic index of drugs with poor pharmacokinetic profiles.

Table 1: Key Considerations in the Rational Design of Peptidomimetics and Prodrugs Based on this compound

| Design Aspect | Rationale | Key Research Findings |

| Scaffold Modification | To mimic protein secondary structures and enhance binding affinity to target proteins. | Systematic derivation of scaffolds from a single skeleton can effectively mimic α-helices, β-strands, and β-turns. chemrxiv.orgchemrxiv.org |

| Side Chain Variation | To probe the binding pocket of a target protein and optimize interactions. | The leucine side chain provides a hydrophobic anchor, while the glycine offers conformational flexibility. |

| Protecting Group Substitution | To modulate solubility, stability, and pharmacokinetic properties. | The Cbz group is known for its stability and can be replaced with other groups to fine-tune the prodrug's release profile. total-synthesis.comnih.gov |

| Enzyme-Labile Linkers | For targeted release of the active drug in a specific physiological environment. | Carbamate linkages can be designed for cleavage by specific esterases or proteases. masterorganicchemistry.com |

Exploration in Chemical Biology for Probe Development and Target Validation

In chemical biology, small molecules are utilized as probes to investigate and manipulate biological systems. zenodo.org this compound can be elaborated into chemical probes for target identification and validation. pepdd.com By attaching reporter molecules such as fluorophores, biotin, or photo-crosslinkers to the dipeptide scaffold, researchers can create probes to study protein-protein interactions, enzyme activity, and cellular pathways. nih.govnih.govacs.orgresearchgate.netrsc.org

The dipeptide structure can be designed to mimic a recognition motif of a natural ligand for a target protein. The Cbz group can contribute to the binding affinity and selectivity of the probe. Once a probe binds to its target, the reporter molecule allows for visualization, isolation, and identification of the target protein, thereby validating it as a potential drug target. pepdd.com Peptide-based probes are advantageous due to their high specificity and affinity, and their ability to be systematically modified. nih.govnih.govacs.orgresearchgate.net

Table 2: Components of a Chemical Probe Derived from this compound

| Component | Function | Example Modifications |

| Recognition Element | Binds to the biological target of interest. | The L-leucylglycine dipeptide sequence. |

| Reporter Tag | Enables detection and/or isolation of the target. | Fluorescent dyes (e.g., fluorescein), affinity tags (e.g., biotin), or radioactive isotopes. |

| Linker | Connects the recognition element to the reporter tag. | Polyethylene glycol (PEG) or other flexible chains to minimize steric hindrance. |

| Reactive Group | For covalent modification of the target protein. | Photo-activatable crosslinkers (e.g., diazirines) or electrophilic warheads. |

Development of Novel Biocatalytic Processes for Peptide Synthesis and Modification

The synthesis of peptides using enzymes, or biocatalysis, offers a green and highly selective alternative to traditional chemical methods. nih.gov this compound is a relevant substrate and product in the development of novel biocatalytic processes for peptide synthesis and modification. Lipases, a class of enzymes that typically catalyze the hydrolysis of fats, have been shown to catalyze the formation of peptide bonds in organic solvents. nih.govplu.mxnih.gov For instance, the synthesis of Cbz-protected dipeptides can be achieved with high yields using lipases in aqueous-organic cosolvent systems. nih.gov

Furthermore, the enzymatic removal of the Cbz protecting group is an area of active research. nih.govrsc.orgresearchgate.net The development of "deprotectase" biocatalysts that can selectively cleave the Cbz group under mild conditions would be a significant advancement in peptide chemistry, avoiding the harsh reagents typically used for this purpose. nih.govrsc.orgresearchgate.net

Table 3: Biocatalytic Approaches Involving Cbz-Protected Peptides

| Biocatalytic Process | Enzyme Class | Key Advantages | Research Example |

| Peptide Bond Formation | Lipases, Proteases | High stereoselectivity, mild reaction conditions, reduced side reactions. | Lipase-catalyzed synthesis of precursor dipeptides of RGD in water-miscible organic solvents. nih.gov |

| Cbz Group Removal | Amidohydrolases ("Cbz-ases") | High selectivity, avoidance of heavy metal catalysts, environmentally friendly. | Development of a Cbz-ase from Sphingomonas paucimobilis for the deprotection of Cbz-protected amino acids. nih.govrsc.orgresearchgate.net |

| Enzymatic Modification | Various | Site-specific modification of peptides with unnatural amino acids or other functional groups. | Protease-catalyzed synthesis of oligopeptides containing the unnatural amino acid allylglycine. dartmouth.edu |

Integration of this compound Chemistry with Emerging Automated and High-Throughput Synthetic Platforms

The demand for large libraries of peptides for drug discovery and other applications has driven the development of automated and high-throughput synthetic platforms. nih.govbeilstein-journals.orgbiorunstar.comunt.edu The chemistry of this compound is well-suited for integration into these platforms. The Cbz protecting group is compatible with many of the reagents and conditions used in solid-phase peptide synthesis (SPPS), the cornerstone of automated peptide synthesis. beilstein-journals.orgnih.govlibretexts.orgpeptide.comamericanpeptidesociety.org

Flow chemistry, another emerging technology, offers precise control over reaction parameters and enables the continuous synthesis of peptides. nih.govmpg.devapourtec.comdurham.ac.ukresearchgate.net Cbz-protected amino acids and dipeptides can be used as building blocks in flow-based systems to rapidly generate peptide sequences with high purity. nih.govmpg.dedurham.ac.ukresearchgate.net The integration of Cbz chemistry with these advanced synthetic platforms accelerates the synthesis and screening of peptide libraries, facilitating the discovery of new bioactive compounds. nih.gov

Table 4: Application of Cbz-Protected Building Blocks in Advanced Synthetic Platforms

| Synthetic Platform | Key Features | Role of Cbz-Protected Building Blocks |

| Automated Solid-Phase Peptide Synthesis (SPPS) | Stepwise synthesis of peptides on a solid support, enabling easy purification. beilstein-journals.orglibretexts.orgpeptide.comamericanpeptidesociety.orgnih.gov | The Cbz group serves as a stable N-terminal protecting group during the coupling steps. nih.gov |

| High-Throughput Synthesis | Parallel synthesis of a large number of peptides in a microplate format. nih.govbiorunstar.comunt.edu | Enables the rapid generation of diverse peptide libraries for screening. |

| Flow Chemistry | Continuous synthesis in a microreactor with precise control over reaction conditions. nih.govmpg.devapourtec.comdurham.ac.ukresearchgate.net | Cbz-protected amino acids can be used in solution-phase flow synthesis to produce peptides on a gram scale. mpg.de |

Theoretical and Computational Studies on Reactivity, Conformation, and Interactions of Benzyloxycarbonyl-Protected Peptides

Theoretical and computational methods provide valuable insights into the properties of molecules at the atomic level. For this compound and other Cbz-protected peptides, these studies can elucidate their conformational preferences, reactivity, and interactions with other molecules. The bulky and aromatic nature of the Cbz group significantly influences the conformational landscape of the peptide backbone, which in turn affects its biological activity. total-synthesis.com

Molecular dynamics (MD) simulations can be used to explore the conformational space of Cbz-protected peptides in different solvent environments, providing a dynamic picture of their behavior. Quantum mechanical (QM) calculations can be employed to investigate the electronic structure of the Cbz group and its influence on the reactivity of the peptide. These computational studies are instrumental in the rational design of peptidomimetics and in understanding the mechanism of action of Cbz-protected peptide-based drugs and probes.

Table 5: Computational Approaches for Studying Cbz-Protected Peptides

| Computational Method | Information Obtained | Relevance to this compound |

| Molecular Dynamics (MD) Simulations | Conformational ensembles, solvent effects, and binding dynamics. | Predicting the preferred conformations of the dipeptide and how they are influenced by the Cbz group. |

| Quantum Mechanics (QM) Calculations | Electronic structure, reaction mechanisms, and spectroscopic properties. | Understanding the stability of the Cbz group and its reactivity towards deprotection reagents. |

| Docking and Virtual Screening | Binding modes and affinities to target proteins. | Identifying potential protein targets for peptidomimetics based on the this compound scaffold. |

| Structure-Activity Relationship (SAR) Modeling | Correlation of structural features with biological activity. | Guiding the design of more potent and selective peptidomimetics. |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing N-benzyloxycarbonyl-L-leucylglycine?

- Methodological Answer : The synthesis typically involves coupling L-leucine and glycine using the benzyloxycarbonyl (Z) group as an N-terminal protecting agent. Solid-phase peptide synthesis (SPPS) or solution-phase methods are common. For SPPS, Fmoc/t-Bu strategies are preferred, with HOBt/DIC as coupling reagents. Post-synthesis, reverse-phase HPLC (≥95% purity) and LC-MS (for molecular weight confirmation) are critical. NMR (1H, 13C) should verify structural integrity, particularly the benzyloxycarbonyl group's resonance at ~7.3 ppm (aromatic protons) and the amide bonds at ~6.5-8.0 ppm .

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers under inert gas (e.g., argon). Avoid exposure to moisture, strong acids/bases, or oxidizing agents, as the Z-group is susceptible to cleavage under acidic conditions (e.g., HBr in acetic acid). Stability tests via TLC or HPLC every 6 months are recommended to detect degradation products like free leucine or glycine .

Q. What analytical techniques are essential for assessing purity and identity?

- Methodological Answer : Use a combination of:

- HPLC : C18 column, gradient elution (0.1% TFA in water/acetonitrile), UV detection at 220 nm.

- Mass Spectrometry : ESI-MS for [M+H]+ ion verification (expected m/z: calculated based on C₁₆H₂₂N₂O₅).

- NMR : Confirm backbone amide protons and Z-group integrity.

- Elemental Analysis : Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictions in coupling efficiency during solid-phase synthesis of this compound?

- Methodological Answer : Low coupling efficiency (~<90%) may arise from steric hindrance (leucine’s bulky side chain) or incomplete deprotection. Optimize by:

- Activation Reagents : Replace HOBt with Oxyma Pure/DIC for enhanced reactivity.

- Double Coupling : Repeat coupling steps for sterically challenging residues.

- Real-Time Monitoring : Use Kaiser test or FTIR to track free amine groups.

- Solvent Choice : Switch from DMF to DCM/NMP mixtures to improve solubility .

Q. What strategies mitigate racemization during Z-group removal in peptide derivatives?

- Methodological Answer : Racemization risk increases under acidic conditions (e.g., HBr cleavage). To minimize:

- Low-Temperature Deprotection : Perform at –20°C using 33% HBr in acetic acid.

- Alternative Protecting Groups : Compare with Fmoc (base-labile) for sensitive sequences.

- Chiral HPLC Analysis : Post-cleavage, assess enantiomeric excess (≥98% L-configuration) using a chiral column (e.g., Chirobiotic T) .

Q. How can researchers validate conflicting spectral data (e.g., NMR vs. MS) for this compound?

- Methodological Answer : Contradictions may stem from impurities or solvent artifacts.

- High-Resolution MS : Confirm exact mass (e.g., HRMS-ESI, ±2 ppm).

- 2D NMR : Perform HSQC and HMBC to resolve overlapping signals.

- Control Experiments : Compare with Z-protected Leu/Gly standards.

- Dynamic Light Scattering (DLS) : Rule out aggregation in solution .

Q. What computational methods support the design of Z-group-containing peptides for enzymatic stability studies?

- Methodological Answer : Use molecular dynamics (MD) simulations (e.g., GROMACS) to model protease resistance. Key steps:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.